1-Methylindene

Description

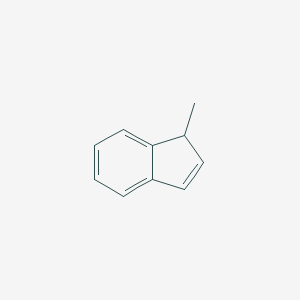

1-Methylindene (CAS: 767-59-9) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol . Structurally, it consists of an indene ring system (a fused benzene and cyclopentene moiety) with a methyl group substituted at the 1-position (Figure 1). Key physicochemical properties include a boiling point of 199°C, density of 0.987 g/cm³, and a refractive index of 1.5587 .

The compound is synthesized via radical-radical reactions, such as the barrierless addition of a methyl radical (CH₃) to the C1/C3 position of the 1-indenyl radical at high temperatures (~1425 K), forming this compound and 2-methyl-2H-indene as primary products . It is thermally stable but undergoes isomerization and decomposition under combustion-relevant conditions, primarily via hydrogen atom loss to yield methylindenyl radicals .

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTOHSLOFCWHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865464 | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 1-Methyl-1H-indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-59-9, 29036-25-7 | |

| Record name | 1-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLINDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEL55RNS7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

1-Methylindene is a derivative of indene, a bicyclic compound known for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound (C10H10) is characterized by a methyl group attached to the indene structure. Its molecular formula indicates it is a polycyclic aromatic hydrocarbon (PAH), which can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound and its derivatives exhibit significant anticancer activities. A notable investigation demonstrated the cytotoxic effects of this compound against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocarcinoma (Huh7) | 15.2 |

| Adenocarcinoma (HCT-8) | 12.5 |

| Acute Myeloid Leukemia (THP-1) | 10.8 |

These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further pharmaceutical development .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit enzymes associated with neurodegenerative diseases. Specifically, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 45% |

| Butyrylcholinesterase | 60% |

These findings indicate that this compound could contribute to the development of therapeutic agents targeting cognitive decline .

Mechanistic Insights

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. Molecular docking studies have revealed that the methyl group enhances binding affinity to target sites, potentially increasing the compound's efficacy.

Case Study: Cannabinoid Receptor Interaction

A study focusing on indane derivatives showed that certain compounds closely related to this compound exhibited high affinity for cannabinoid receptors CB1 and CB2. The most potent derivatives demonstrated sub-micromolar affinity with selectivity towards CB2 receptors, suggesting a possible role in pain management and anti-inflammatory applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including cyclization processes involving methyl-substituted precursors. The exploration of derivatives of this compound has led to compounds with enhanced biological activities.

Synthetic Pathways

The following table summarizes some synthetic routes explored for obtaining this compound:

| Synthetic Method | Yield (%) |

|---|---|

| Friedel-Crafts alkylation | 75% |

| Diels-Alder reaction | 68% |

| Ring-closing metathesis | 82% |

These methods highlight the versatility in synthesizing this compound for further biological evaluation .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Methylindene (C₁₀H₁₀) is characterized by its unique molecular structure, which includes a methyl group attached to the indene framework. Its properties include:

- Molecular Weight : 130.19 g/mol

- Boiling Point : Approximately 180 °C

- Density : 0.93 g/cm³

These properties make it suitable for various chemical reactions and applications.

Scientific Research Applications

This compound has been studied for its potential in several areas, including:

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It participates in various reactions such as:

- Electrophilic Substitution Reactions : The methyl group enhances the reactivity of the indene ring, allowing for easier substitution.

- Diels-Alder Reactions : It can act as a diene in cycloaddition reactions, forming complex cyclic structures that are useful in drug development and material sciences .

Catalysis

Research has shown that this compound can be involved in catalytic processes. For instance:

- Metalation and Methylation : Studies have demonstrated that metalated forms of this compound can undergo methylation to produce various substituted indenes, which are crucial for synthesizing pharmaceuticals and agrochemicals .

Polymer Chemistry

This compound is also utilized in polymer chemistry:

- Polymerization Processes : It can be polymerized to create materials with specific properties, such as improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Diels-Alder Reactions

In a study published in the Journal of Organic Chemistry, researchers explored the use of this compound as a diene in Diels-Alder reactions. The results indicated high yields of adducts with various dienophiles, demonstrating its effectiveness as a building block in synthetic organic chemistry .

Case Study 2: Metalation Reactions

A paper from Canadian Journal of Chemistry detailed experiments where this compound was metalated using lithium diisopropylamide (LDA) followed by methylation. This process yielded new derivatives that exhibited interesting electronic properties, making them candidates for further research in materials science .

Comparaison Avec Des Composés Similaires

Table 1: Molecular Properties of 1-Methylindene and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀ | 130.19 | 767-59-9 | 199 | Methyl at 1-position of indene |

| 2-Methylindene | C₁₀H₁₀ | 130.19 | 206.3* | 206.3* | Methyl at 2-position of indene |

| 3-Methylindene | C₁₀H₁₀ | 130.19 | N/A | N/A | Methyl at 3-position of indene |

| 1-Methylindane | C₁₀H₁₂ | 132.21 | 767-58-8 | N/A | Hydrogenated indene (dihydro form) |

Thermodynamic Stability

- This compound vs. 2-Methylindene : 2-Methylindene is thermodynamically more stable than this compound. Isomerization of 2-methyl-2H-indene (an intermediate) to 2-methylindene occurs via a low barrier of 64 kJ/mol , whereas interconversion between this compound and 2-methyl-2H-indene requires overcoming a higher barrier of 228 kJ/mol .

- 3-Methylindene : Forms via base-catalyzed 1,3-hydride transfer from this compound in polar solvents (e.g., water), with enantioselectivity observed when chiral tertiary amines are used as catalysts .

Reactivity and Reaction Pathways

Table 2: Reaction Pathways and Product Distributions

Key Reactivity Differences

Friedel-Crafts Reactions : this compound undergoes Friedel-Crafts alkylation with AgSbF₆ catalysis, yielding dichlorofluoromethylated products in 95% yield .

Isomerization :

- Thermal : At 600 K, this compound isomerizes to 3-methylindene via 1,3-hydride shifts .

- Base-Catalyzed : In polar solvents, this compound rearranges enantioselectively to 3-methylindene using chiral amines (e.g., dihydroquinidine) .

Decomposition : Both this compound and 2-methylindene decompose via hydrogen atom loss to form methylindenyl radicals, though this compound is more reactive in combustion environments .

Analytical Challenges

- Spectroscopic Differentiation : Reference photoionization efficiency (PIE) spectra for this compound and 3-methylindene are often unavailable, complicating experimental assignments .

- Isomer Detection : 2-Methylindene is identified by its lower adiabatic ionization energy (AIE = 7.8 eV vs. 8.0 eV for this compound), but overlapping signals with dihydronaphthalenes necessitate computational validation .

Q & A

Q. What are the key challenges in synthesizing and characterizing 1-Methylindene in laboratory settings?

Synthesizing this compound requires precise control of reaction conditions due to its propensity for isomerization and radical-mediated side reactions. For example, pyrolysis experiments (e.g., n-decane-doped toluene systems) show no detectable this compound via GC/FID/MS, suggesting rapid isomerization to 2- or 3-Methylindene under thermal stress . Characterization should include NMR (¹H/¹³C) to confirm structure, GC-MS for purity assessment, and IR spectroscopy to monitor functional groups. Fractional distillation (boiling point: ~199°C ) is recommended for purification, though care must be taken to avoid decomposition.

Q. How can researchers distinguish this compound from its isomers during analytical studies?

Chromatographic separation (e.g., GC or HPLC) coupled with reference standards is critical. However, only 1-, 2-, and 3-Methylindene isomers are commercially available for comparison . Mass spectral libraries and retention indices should be cross-validated, as this compound lacks unique fragmentation patterns in common ionization methods. Computational tools (e.g., ACD/Labs Percepta ) can predict physicochemical properties to aid identification when standards are unavailable.

Advanced Research Questions

Q. What mechanistic pathways explain the absence of this compound in pyrolysis products despite its theoretical stability?

Experimental evidence suggests that this compound undergoes rapid isomerization via hydrogen or methyl shifts. For instance, in n-decane-doped toluene pyrolysis at 570–600°C, this compound is not observed, while 2- and 3-Methylindene dominate. Radical chain mechanisms involving 1- or 2-Methylindene intermediates are proposed, with dehydrogenation of 1-methylindane or radical recombination as potential pathways . Computational studies (e.g., B3LYP/6-31+G(d,p)) support isomerization via low-energy transition states .

Q. How do kinetic isotope effects (KIEs) inform the understanding of this compound’s rearrangement dynamics?

Studies on 1,3-prototropic rearrangements in substituted indenes reveal significant primary KIEs (e.g., k_H/k_D > 2), indicating hydrogen transfer as the rate-limiting step . For this compound, deuteration at reactive positions can stabilize intermediates and suppress isomerization, enabling isolation. Isotopic labeling combined with tandem MS or time-resolved spectroscopy is recommended to map reaction coordinates .

Q. What role does this compound play in polymer degradation, and how can its formation be controlled?

During polystyrene degradation, this compound is a by-product of backbiting reactions, forming alongside indanes and heavier aromatics . Controlling reaction conditions (e.g., temperature, catalysts) can minimize its yield. For example, acidic catalysts favor depolymerization to styrene monomers, while basic catalysts promote indene derivatives. GC-MS analysis of light/heavy phase separation is critical for quantifying this compound in degradation mixtures .

Data Contradiction Analysis

Q. Why is this compound detected in polymer degradation but absent in hydrocarbon pyrolysis systems?

Contradictions arise from differing reaction environments. In polystyrene degradation, this compound forms via intramolecular backbiting, stabilized by aromatic stacking . In contrast, pyrolysis of simple hydrocarbons (e.g., toluene/n-decane) generates methylindenes through radical pathways, where this compound is thermodynamically unfavorable compared to its isomers . Methodological adjustments, such as lowering pyrolysis temperatures or introducing radical scavengers, may stabilize this compound for detection.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.